molecular formula C15H17ClN2O5S3 B15110500 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine

Cat. No.: B15110500
M. Wt: 437.0 g/mol
InChI Key: VOGKKYBABIGJLC-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring, a sulfonyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and methanesulfonyl groups enhances its potential as a versatile reagent in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

Molecular Formula

C15H17ClN2O5S3

Molecular Weight

437.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C15H17ClN2O5S3/c1-25(19,20)15-18-14(13(24-15)17-9-11-3-2-8-23-11)26(21,22)12-6-4-10(16)5-7-12/h4-7,11,17H,2-3,8-9H2,1H3

InChI Key

VOGKKYBABIGJLC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(S1)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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